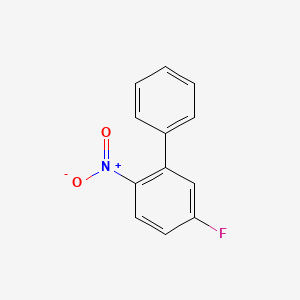

5-Fluoro-2-nitro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8FNO2 |

|---|---|

Molecular Weight |

217.20 g/mol |

IUPAC Name |

4-fluoro-1-nitro-2-phenylbenzene |

InChI |

InChI=1S/C12H8FNO2/c13-10-6-7-12(14(15)16)11(8-10)9-4-2-1-3-5-9/h1-8H |

InChI Key |

XXCHOBGHVYLOIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Significance of Biphenyl Scaffolds in Advanced Organic Synthesis and Materials Science Precursors

Biphenyl (B1667301) derivatives are of paramount importance in organic chemistry, serving as crucial intermediates in the synthesis of a wide range of commercially significant products. rsc.org Their applications span from the creation of drugs and agricultural products to the development of fluorescent layers in organic light-emitting diodes (OLEDs) and as foundational components for liquid crystals. rsc.org The inherent rigidity and chemical stability of the biphenyl structure make it an attractive scaffold for constructing complex molecules. rsc.orgnih.gov

In the realm of materials science, fluorinated biphenyls are particularly noteworthy. Their electron-poor nature contributes to their use in developing OLEDs, liquid crystal displays (LCDs), organic semiconductors, and metal-organic frameworks (MOFs). rsc.org The biphenyl moiety also serves as a precursor for various chemicals, including dyes and pesticides. researchgate.netresearchgate.net

Biphenyls and their derivatives are integral building blocks for a variety of functional materials and natural products. researchgate.net Their widespread use in agrochemicals, such as insecticides, fungicides, and herbicides, has spurred the synthesis and evaluation of numerous derivatives for their therapeutic potential. researchgate.net

The Role of Fluorine and Nitro Substituents in Modulating Reactivity and Electronic Structure Within Biphenyl Frameworks

The nitro group is also a potent electron-withdrawing group that can create a "push-pull" electronic system when paired with an electron-donating group on the biphenyl (B1667301) framework. This system is sensitive to conformational changes, affecting charge transfer and molecular conductivity. The nitro group's presence generally increases the torsional angle between the aromatic rings. Furthermore, the nitro group can be chemically transformed, for instance, by reduction to an amino group, providing a handle for further synthetic modifications. The orientation of the nitro group relative to the aromatic rings is a crucial factor influencing the mutagenic activity of nitro-aromatic compounds. researchgate.net

Overview of Current Research Trajectories on Substituted Biphenyls

Current research on substituted biphenyls is vibrant and multifaceted, with significant efforts dedicated to developing novel synthetic methodologies and exploring their applications in medicinal chemistry and materials science. A major focus is on the use of cross-coupling reactions, such as the Suzuki-Miyaura reaction, to efficiently construct the biphenyl (B1667301) core with a wide variety of substituents. rsc.orgnih.govacs.org These methods offer a versatile platform for creating libraries of compounds for screening and optimization.

In medicinal chemistry, substituted biphenyls are being investigated for a broad range of therapeutic activities, including as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. nih.govacs.orgnih.gov For instance, certain biphenylaminoquinoline derivatives have shown promising cytotoxic activities against various cancer cell lines. nih.gov

In materials science, research is geared towards designing biphenyl-based molecules with specific electronic and photophysical properties for applications in OLEDs, liquid crystals, and other electronic devices. rsc.orgacs.org The ability to tune the properties of biphenyls through substitution makes them highly attractive for creating advanced functional materials. rsc.org

Research Gaps and Opportunities in the Comprehensive Study of 5 Fluoro 2 Nitro 1,1 Biphenyl

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the C-C single bond linking the two phenyl rings. This approach suggests that the most logical precursors are a phenyl derivative and a 4-fluoro-2-nitrophenyl derivative, which can be joined via a cross-coupling reaction.

This disconnection leads to two primary synthetic routes based on which precursor acts as the nucleophile and which as the electrophile:

Route A: Phenylboronic acid (or a related organoboron reagent) coupled with a halogenated 4-fluoro-2-nitrobenzene (e.g., 1-bromo-4-fluoro-2-nitrobenzene (B1271562) or 1-iodo-4-fluoro-2-nitrobenzene).

Route B: 4-Fluoro-2-nitrophenylboronic acid coupled with a halogenated benzene (B151609) (e.g., bromobenzene (B47551) or iodobenzene).

The choice between these routes often depends on the availability and reactivity of the starting materials. The presence of the strongly electron-withdrawing nitro (-NO2) and fluoro (-F) groups on one ring makes the corresponding aryl halide particularly susceptible to oxidative addition in palladium-catalyzed cycles, often making it a preferred electrophilic partner.

Classical and Modern Cross-Coupling Strategies for Biphenyl Bond Formation

The formation of biaryl compounds, once a significant synthetic challenge, is now routinely achieved through various cross-coupling methods. researchgate.net While classical methods exist, modern palladium-catalyzed reactions are favored for their efficiency, mild conditions, and broad functional group tolerance. acs.org

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C-C bonds between sp²-hybridized carbon atoms. acs.orglibretexts.org The reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.org Its advantages include the use of thermally stable and environmentally benign organoboron reagents and tolerance to a wide array of functional groups. acs.org For the synthesis of this compound, this reaction is highly effective. A typical reaction involves coupling a phenylboronic acid with a halo-nitro-fluorobenzene derivative in the presence of a palladium catalyst and a base. rsc.org

The success of the Suzuki-Miyaura coupling heavily relies on the optimization of the catalyst system, which includes the palladium source and, crucially, the choice of ligand.

Catalyst and Pre-catalyst: Palladium(II) sources like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or preformed complexes such as [Pd(PPh₃)₄] are common. mdpi.com Pd(II) species are reduced in situ to the active Pd(0) catalyst. yonedalabs.com For challenging couplings, particularly with less reactive aryl chlorides, more sophisticated pre-catalysts or ligands are necessary. mdpi.com

Ligand Architectures: Ligands stabilize the palladium center and modulate its reactivity. The choice of ligand is critical, especially when dealing with electron-poor substrates like those containing a nitro group. acs.org

Phosphine (B1218219) Ligands: Triphenylphosphine (B44618) (PPh₃) is a classical ligand used in many Suzuki couplings. rsc.org However, for more demanding substrates, bulky and electron-rich phosphine ligands such as the dialkylbiarylphosphines (e.g., XPhos, SPhos) are often superior. These ligands promote the formation of monoligated, highly reactive Pd(0) species, which facilitates the rate-limiting oxidative addition step. acs.orgrsc.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that form very stable and highly active palladium complexes. They have proven effective for coupling unreactive aryl chlorides and can enhance catalytic efficiency. nsf.gov

The selection of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, THF, DMF, often with water) is also critical for optimizing reaction yield and rate. rsc.orgrsc.org

Table 1: Exemplary Catalyst Systems for Suzuki-Miyaura Synthesis of Fluorinated/Nitrated Biphenyls

| Electrophile | Nucleophile | Catalyst/Pre-catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Iodo-4-nitro-fluorobenzene | (2-Bromophenyl)boronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane | 81% | rsc.org |

| Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃ | XPhos | Na₂CO₃ | THF/Toluene/H₂O | 99% | rsc.org |

| 1-Bromo-3,4-difluorobenzene | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Acetonitrile/H₂O | 78% (average) | acs.org |

This table is interactive and can be sorted by column.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three main steps: libretexts.orgyonedalabs.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., 1-bromo-4-fluoro-2-nitrobenzene) to form a Pd(II) complex. This step is often the rate-determining step, and its rate follows the trend of halide reactivity: I > Br > Cl > F. libretexts.org The presence of electron-withdrawing groups like -NO₂ on the aryl halide typically accelerates this step.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The exact mechanism can proceed via a "boronate pathway" or an "oxo-palladium pathway," depending on the reaction conditions and reagents. rsc.org

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle. yonedalabs.com

Kinetic studies and mechanistic investigations focus on identifying the rate-determining step and understanding how different components (ligand, base, solvent, additives) influence each phase of the cycle. For instance, phase-transfer catalysts have been shown to shift the dominant transmetalation pathway, leading to significant rate enhancements in biphasic systems. nih.gov Halide ions released during the reaction can sometimes inhibit the catalyst, an effect that can be mitigated by ligand choice. yonedalabs.com

Other Metal-Mediated and Metal-Free Approaches to Biaryl Synthesis

While the Suzuki-Miyaura coupling is dominant, other methods for biaryl synthesis exist, including classical reactions and modern metal-free alternatives. pdx.edunih.gov Metal-free approaches are gaining traction due to the desire to avoid residual heavy metals in products, especially in pharmaceutical applications. nih.govscientificupdate.com These methods can involve photochemical "splicing" reactions or cascade reactions under mild conditions. scientificupdate.comrsc.org

The Ullmann reaction, first reported in 1901, is a classical method for synthesizing symmetrical biaryls by the copper-mediated coupling of two molecules of an aryl halide. nih.govacs.org

Reaction: 2 Ar-X + Cu → Ar-Ar + CuX₂

The traditional Ullmann reaction requires harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper powder, which has limited its application. nih.gov However, modern variations have been developed that use catalytic amounts of copper along with ligands (such as phenanthrolines or diamines) and a base, allowing the reaction to proceed under milder conditions. acs.orgunito.it These Ullmann-type reactions can also be used to form C-O and C-N bonds. unito.it Despite these improvements, the Ullmann coupling is often less versatile and functional-group-tolerant than palladium-catalyzed methods for complex molecules like this compound. nih.gov

Negishi, Kumada, and Stille Coupling Applications

Cross-coupling reactions are fundamental in constructing the biphenyl core. The Negishi, Kumada, and Stille reactions are powerful palladium- or nickel-catalyzed methods for forming carbon-carbon bonds. wikipedia.orgwikipedia.orgumb.edu

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. wikipedia.orgfiveable.me It is known for its high functional group tolerance and reactivity. jk-sci.com The synthesis of unsymmetrical biphenyls was an early application of this method. organic-chemistry.org For the synthesis of a precursor to this compound, a plausible route involves the coupling of an organozinc reagent derived from a fluorinated aromatic with a suitable nitrophenyl halide, or vice-versa. Palladium catalysts are generally preferred for their higher yields and functional group tolerance, though nickel catalysts are also effective. wikipedia.org

Kumada Coupling: As the first reported palladium- or nickel-catalyzed cross-coupling reaction, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide. wikipedia.orgorganic-chemistry.org It is a cost-effective method for synthesizing unsymmetrical biaryls. umb.eduorganic-chemistry.org The reaction can be catalyzed by either nickel or palladium complexes. wikipedia.orgyoutube.com A potential synthesis could involve reacting the Grignard reagent of a bromobenzene derivative with a fluoronitroaryl halide. However, the high reactivity of Grignard reagents can limit functional group tolerance compared to organozincs. umb.edu

Stille Coupling: The Stille reaction couples an organotin (stannane) reagent with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is highly versatile with few limitations on the coupling partners and tolerates a wide array of functional groups. wikipedia.orgcommonorganicchemistry.com The synthesis of this compound could be achieved by coupling a phenylstannane with 2-bromo-4-fluoronitrobenzene or tributyl(4-fluoro-2-nitrophenyl)stannane with an aryl halide. A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org

Table 1: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis This table is interactive. Users can sort data by clicking on the headers.

| Feature | Negishi Coupling | Kumada Coupling | Stille Coupling |

|---|---|---|---|

| Organometallic Reagent | Organozinc (R-ZnX) | Grignard (R-MgX) | Organostannane (R-SnR'₃) |

| Typical Catalyst | Pd or Ni | Ni or Pd | Pd |

| Key Advantages | High functional group tolerance, high reactivity, high selectivity. jk-sci.com | Cost-effective, uses readily available Grignard reagents. umb.eduorganic-chemistry.org | Excellent functional group tolerance, stable reagents. wikipedia.org |

| Key Disadvantages | Organozinc reagents can be moisture-sensitive. | Low functional group tolerance due to high reactivity of Grignard reagents. umb.edu | Toxicity and difficulty in removing tin byproducts. organic-chemistry.org |

Wurtz-Fittig Reaction Modifications

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, is one of the older methods for creating carbon-carbon bonds by coupling an aryl halide with an alkyl halide using sodium metal. vedantu.comunacademy.com When two aryl halides are coupled, the reaction is known as the Fittig reaction, which can produce symmetrical and unsymmetrical biaryls. iitk.ac.inquora.com

The classic Wurtz-Fittig reaction proceeds via a radical mechanism and often suffers from side reactions and low yields, particularly for unsymmetrical products, as a mixture of homocoupled and cross-coupled products can form. quora.comnih.gov A significant drawback is that bulky substituents can kinetically hinder the coupling. nih.gov Due to these limitations, its application in modern laboratory synthesis is restricted. unacademy.com However, modifications, such as the use of other metals or ultrasound to promote the reaction, have been explored to improve its utility for producing biphenyl compounds. vedantu.comunacademy.com For the synthesis of a specifically substituted compound like this compound, this method is generally less favorable than the more selective transition-metal-catalyzed cross-coupling reactions.

Functional Group Transformations and Aromatic Substitution Reactions

Strategies for Selective Nitration of Biphenyl Derivatives

The introduction of a nitro group onto a biphenyl scaffold is a key transformation. The regioselectivity of electrophilic nitration is governed by the electronic and steric effects of the substituents already present on the aromatic ring. For a precursor like 4-fluorobiphenyl (B1198766), the fluorine atom is an ortho-, para-director. nih.gov Nitration would be expected to occur at the positions ortho and para to the fluorine.

To achieve the desired 2-nitro substitution, direct nitration of 4-fluorobiphenyl would likely yield a mixture of isomers, including the desired 4-fluoro-2-nitrobiphenyl and 4-fluoro-4'-nitrobiphenyl. kyoto-u.ac.jp Achieving high selectivity for the 2-position often requires specific strategies, such as using directing groups or employing transition metal-catalyzed C-H nitration, which can offer excellent site-selectivity. kyoto-u.ac.jp The choice of nitrating agent (e.g., nitric acid with sulfuric acid) and reaction conditions must be carefully controlled to optimize the yield of the desired isomer and minimize the formation of byproducts.

Regioselective Fluorination Techniques and Precursors

Introducing a fluorine atom with high regioselectivity is a significant challenge in organic synthesis. numberanalytics.com For a precursor like 2-nitrobiphenyl (B167123), direct electrophilic fluorination would be difficult to control. A more common and controlled approach is to introduce the fluorine atom using nucleophilic substitution or via a Sandmeyer-type reaction.

One viable strategy is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, prepared from the corresponding aniline. google.com For instance, starting from 2-nitro-5-aminobiphenyl, diazotization followed by treatment with a tetrafluoroborate source could yield 5-fluoro-2-nitrobiphenyl. Recent advancements have explored direct, one-pot methods combining a molybdenum-catalyzed reduction of the nitro group to an amine, followed by a Sandmeyer-type fluorination. rsc.org Electrophilic fluorinating agents, such as Selectfluor, are also available and can be used to fluorinate electron-rich aromatic rings or other activated positions. numberanalytics.comnih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes to Fluorinated Biphenyls

Nucleophilic aromatic substitution (SNAr) is a powerful method for synthesizing fluorinated aromatics, especially when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group. nih.govpreprints.org The reaction typically proceeds via a stepwise mechanism involving a Meisenheimer complex, although concerted mechanisms have also been reported. acs.org

There are two primary SNAr strategies to synthesize fluorinated nitrobiphenyls:

Fluoride (B91410) as the Nucleophile: A leaving group (e.g., Cl, Br, NO₂) on a nitrobiphenyl precursor is displaced by a fluoride source like KF or CsF. For example, the reaction of 5-chloro-2-nitro-1,1'-biphenyl with KF could yield the target compound. The efficiency of this "Halex" (halogen exchange) reaction can be influenced by the solvent (e.g., DMSO, DMF) and the presence of phase-transfer catalysts. google.com

Fluoride as the Leaving Group: In highly fluorinated systems, a fluorine atom can act as a leaving group. ekb.egnih.gov If a precursor like 2,4-difluoronitrobenzene (B147775) is used, one of the fluorine atoms can be selectively substituted by a phenyl nucleophile (e.g., from an organometallic reagent) in an SNAr reaction, with the nitro group activating the ring for nucleophilic attack.

The presence of multiple activating fluorine atoms on a ring enhances its reactivity towards SNAr. ekb.eg

Reductive Transformations of the Nitro Moiety in Biphenyl Systems

The nitro group in 2-nitrobiphenyl systems is a versatile functional group that can be reduced to various other functionalities, most commonly an amine. A wide range of reducing agents and conditions are available for this transformation.

Catalytic Hydrogenation: This is a common and clean method using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum oxide with hydrogen gas. It is highly efficient for converting nitroarenes to anilines.

Metal-Acid Systems: Classic methods include the use of metals like iron, tin, or zinc in the presence of an acid (e.g., HCl). mdpi.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used with a catalyst (e.g., Pd/C) to effect the reduction.

Stoichiometric Reductants: Reagents like sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst, can reduce nitrophenols and other nitroarenes. mdpi.comnih.gov Triphenylphosphine can also be used for the reductive deoxygenation of nitro groups, which can lead to cyclization to form carbazoles in 2-nitrobiphenyl systems (Cadogan reaction). researchgate.net

The choice of reducing agent can be critical for chemoselectivity if other reducible functional groups are present in the molecule. For instance, some methods allow for the selective reduction of a nitro group in the presence of carbonyls or halides. rsc.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds This table is interactive. Users can sort data by clicking on the headers.

| Reagent/System | Product | Typical Conditions | Notes |

|---|---|---|---|

| H₂, Pd/C | Amine | H₂ gas, solvent (e.g., EtOH, EtOAc) | Clean, high yield, can sometimes reduce other groups. |

| Fe, HCl | Amine | Acidic aqueous solution, heat | Inexpensive, widely used historically. |

| SnCl₂, HCl | Amine | Acidic solution | Classic method, effective but tin waste is a concern. |

| NaBH₄, Catalyst | Amine | Solvent (e.g., water, alcohol), catalyst (e.g., Pd, Au NPs) | Often used for nitrophenol reduction. mdpi.comnih.gov |

| PPh₃ | Carbazole (B46965) | High temperature solvent | Leads to reductive cyclization in 2-nitrobiphenyls. researchgate.net |

| Phenyl Formate, Pd catalyst | Carbazole | Base, heat | Acts as a CO surrogate for reductive cyclization. researchgate.netunimi.it |

One-Pot and Multicomponent Synthesis Approaches

The development of one-pot and multicomponent reactions represents a significant advancement in synthetic efficiency, aiming to reduce the number of separate purification steps, save time, and decrease waste.

One-Pot Synthesis: In the context of this compound, a one-pot approach could involve the sequential addition of reagents to a single reaction vessel to perform multiple transformations. For instance, the synthesis of a required precursor, such as a boronic acid, could be performed in the same pot immediately followed by the Suzuki cross-coupling reaction without isolating the intermediate. While specific documented one-pot syntheses for this compound are not prevalent in the reviewed literature, the strategy is widely applied to similar biphenyl structures. The synthesis of carbazoles from 2-nitrobiphenyls, for example, can be achieved in a one-pot fashion through reductive cyclization. acs.orgnih.gov This principle can be extrapolated to the synthesis of the target compound's precursors.

Multicomponent Reactions (MCRs): MCRs involve three or more reactants coming together in a single reaction to form a product that incorporates substantial portions of all the reactant molecules. mdpi.comacs.org This approach is highly valued for its ability to rapidly generate molecular complexity and build libraries of compounds. acs.org The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), for example, is used to synthesize complex heterocyclic structures like imidazo[1,2-a]pyridines, which can be based on a biphenyl core. nih.gov

While a direct MCR for the synthesis of this compound is not explicitly detailed, the strategy is employed for creating similarly complex structures. For instance, a four-component reaction can be used to produce pyrazole (B372694) derivatives, and a five-component reaction has been developed for synthesizing highly substituted pyrano[2,3-c]pyrazoles. mdpi.com The potential for developing a novel MCR for this compound or its derivatives remains an active area of research, promising more convergent and efficient synthetic routes.

Green Chemistry Considerations in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into the synthesis of biphenyl compounds to minimize environmental impact. rsc.orgnih.gov The Suzuki-Miyaura coupling, the primary method for synthesizing the biphenyl scaffold, has been a major focus for green innovations. rsc.orgacs.org

Catalyst Systems: A significant drawback of many cross-coupling reactions is the reliance on expensive and toxic palladium catalysts with phosphine ligands. rsc.orgresearchgate.net Green approaches focus on developing more sustainable catalyst systems.

Heterogeneous and Recyclable Catalysts: To combat catalyst leaching and product contamination, heterogeneous catalysts like Pd EnCat™ 30 have been developed. These encapsulated palladium catalysts demonstrate high reusability over numerous reaction cycles, reducing costs and metal waste. mdpi.com

Alternative Metal Catalysts: Research into replacing palladium with more abundant and less toxic metals like nickel or iron is ongoing. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings have been successfully performed in greener solvents. nih.gov

Ligand-Free Conditions: The toxicity and air-sensitivity of phosphine ligands have driven the development of ligand-free reaction conditions. researchgate.netrsc.org Palladium acetate has been used effectively without ligands in green solvents like water extract of banana (WEB). rsc.org

Solvent Choice: The use of environmentally benign solvents is a core principle of green chemistry.

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Suzuki reactions have been optimized to run in solvent mixtures of water with organic solvents like ethanol (B145695) or dioxane, or even in neat water. acs.orgresearchgate.netrsc.org

Green Organic Solvents: Alcohols, such as ethanol and tert-amyl alcohol, are considered greener alternatives to more hazardous organic solvents and have been successfully used in Suzuki-Miyaura couplings. nih.govresearchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a method to improve energy efficiency. By using microwave heating, reaction times can be drastically reduced from hours to minutes, leading to significant energy savings and often improved product yields. researchgate.net

The table below summarizes various green approaches applied to Suzuki-Miyaura reactions for synthesizing nitrobiphenyls and related compounds.

| Green Consideration | Approach | Example System | Key Advantages |

| Catalyst | Recyclable Heterogeneous Catalyst | Pd EnCat™ 30 | Minimum 30 reaction cycles, cost reduction, sustainable production. mdpi.com |

| Cheaper Metal Catalyst | Nickel catalyst | Use of inexpensive metal in a green alcohol solvent. nih.gov | |

| Ligand-Free Conditions | Pd(OAc)₂ in Water Extract of Banana (WEB) | Avoids toxic phosphine ligands, mild room temperature conditions. rsc.org | |

| Solvent | Aqueous Media | Methanol/Water or Dioxane/Water | Reduced use of harmful organic solvents. acs.orgresearchgate.net |

| Green Organic Solvent | tert-Amyl alcohol | "Green" alternative to typical organic solvents. nih.gov | |

| Energy | Microwave-Assisted Synthesis | Microwave heating with Pd(PPh₃)₄ | Fast reaction rates, good outcomes. researchgate.net |

Reactions Involving the Nitro Group

The nitro group is a versatile functional handle, primarily due to its strong electron-withdrawing nature and its ability to be transformed into various other nitrogen-containing functionalities.

Reduction Pathways to Amino Biphenyls

The reduction of the nitro group to an amine is a fundamental transformation for this class of compounds. This reaction is crucial as the resulting amino biphenyls are valuable precursors for the synthesis of a wide range of more complex molecules. For the related compound, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl, the nitro group can be effectively reduced to an amino group. rsc.org A common method for this transformation involves the use of zinc powder and calcium chloride in ethanol under reflux conditions. rsc.org This approach provides a high yield of the corresponding amino biphenyl derivative. rsc.org Other reducing agents, such as tin(II) chloride or catalytic hydrogenation with palladium on carbon (Pd/C), are also commonly employed for the reduction of aromatic nitro groups.

A general representation of the reduction of a nitro biphenyl to an amino biphenyl is depicted below:

Table 1: Exemplary Reduction Conditions for Nitro Biphenyls

| Reagents | Solvent | Conditions | Product | Reference |

| Zinc powder, CaCl₂ | Ethanol | Reflux | Amino biphenyl | rsc.org |

| H₂, Pd/C | Not specified | Not specified | Amino biphenyl | |

| Tin(II) chloride | Not specified | Not specified | Amino biphenyl |

Transformations to Other Nitrogen-Containing Functional Groups

Beyond reduction to amines, the nitro group can be a precursor to other nitrogenous functional groups. For instance, partial reduction can yield hydroxylamine (B1172632) derivatives. Furthermore, the nitro group in aromatic systems can participate in various palladium-catalyzed reactions, including amination, to form different nitrogen-containing heterocycles. nih.gov While specific examples for this compound are not extensively documented, the reactivity of the nitro group in similar aromatic compounds suggests the potential for transformations into functionalities such as azides, azoxy compounds, and nitroso derivatives through appropriate reagents and reaction conditions. For example, the oxidation of the nitro group can lead to the formation of nitroso or hydroxylamine derivatives.

Reactions Involving the Fluoro Substituent

The fluorine atom on the biphenyl ring also serves as a reactive site, primarily for nucleophilic displacement and potentially for metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement of Fluorine in Biphenyl Systems

The fluorine atom in fluoro-nitro-aromatic systems is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. libretexts.org This allows for the displacement of the fluoride ion by a variety of nucleophiles. In a study on the related 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl, the fluorine atom was successfully displaced by an amine nucleophile, (R)-(3-N,N-dimethylamino)pyrrolidine, in the presence of potassium carbonate in dimethylformamide (DMF). rsc.org This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the fluorine, forming a Meisenheimer-like intermediate that is stabilized by the nitro group, followed by the elimination of the fluoride ion. libretexts.org The reactivity of the halogen in such SNAr reactions generally follows the order F > Cl > Br > I. thieme-connect.com

Table 2: Nucleophilic Displacement of Fluorine in a Related Biphenyl System

| Substrate | Nucleophile | Base | Solvent | Product | Reference |

| 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl | (R)-(3-N,N-dimethylamino)pyrrolidine | K₂CO₃ | DMF | 1-(2′-bromo-5-nitro-[1,1′-biphenyl]-2-yl)-N,N-dimethylpyrrolidin-3-amine | rsc.org |

Metalation and Cross-Coupling at the Fluorinated Position

Electrophilic and Nucleophilic Substitution Reactions on the Biphenyl Rings

The biphenyl core of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents. The reactions of biphenyls are generally similar to those of benzene, undergoing electrophilic substitution. nih.gov

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution on the ring to which it is attached. Conversely, the fluorine atom is a deactivating group but an ortho-, para-director. The other phenyl ring is generally activated towards electrophilic substitution at its ortho and para positions. The interplay of these electronic effects, along with steric considerations, will determine the outcome of further substitutions. For instance, in a related fluoro-nitro-biphenyl system, palladium-catalyzed C-H functionalization was shown to be directed by the existing substituents.

Vicarious nucleophilic substitution (VNS) is another potential reaction pathway for nitro-activated aromatic systems, allowing for the introduction of a nucleophile at a position ortho or para to the nitro group, with the displacement of a hydrogen atom. researchgate.net

Halogenation and Sulfonation Studies

The introduction of additional halogen or sulfonyl groups onto the this compound scaffold is influenced by the strong deactivating nature of the nitro group.

Halogenation:

Electrophilic aromatic halogenation of this compound is challenging due to the electron-withdrawing effect of the nitro group, which deactivates the aromatic rings towards electrophilic attack. wikipedia.orgstackexchange.com Consequently, direct halogenation often requires harsh conditions and may lead to mixtures of products. The chemical properties of biphenyl are similar to benzene, allowing for reactions like halogenation, nitration, and sulfonation. chemicalbook.com For typical benzene derivatives with less reactive substrates, a Lewis acid catalyst is required for halogenation. wikipedia.org

Instead of direct halogenation, the synthesis of halogenated derivatives of this compound is more commonly achieved through cross-coupling reactions. For instance, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl has been synthesized with an 81% yield via a Suzuki-Miyaura cross-coupling reaction between 2-iodo-4-nitrofluorobenzene and a boronic acid, catalyzed by a palladium complex. rsc.org Another approach involves the bromination of 2-nitrobiphenyl using bromine in the presence of thallic acetate, which serves as a useful analogy for potential reactions. google.com

Sulfonation:

The sulfonation of biphenyl derivatives is also an electrophilic aromatic substitution. For biphenyls containing a deactivating substituent like a nitro group, the reaction preferentially occurs in the unsubstituted ring. rsc.org Studies on the sulfonation of nitrobiphenyls in concentrated sulfuric acid have shown that the major product is the 4'-sulfonic acid derivative. rsc.org For example, the sulfonation of 2,2′-dinitrobiphenyl yields the 4,4′-disulphonic acid. rsc.org

An alternative route to sulfonated derivatives involves photochemical reactions. A study has shown that nitrobenzene (B124822) derivatives can react with alkyl thiols under photoirradiation to produce sulfonamides, proposing a mechanism where a photo-excited nitrobenzene biradical abstracts a hydrogen from the thiol. tandfonline.com

| Reaction | Reagents/Conditions | Major Product(s) | Notes |

| Bromination (Analogue) | 2-nitrobiphenyl, Br₂, thallic acetate | Bromo-2-nitrobiphenyl | Demonstrates a method for brominating a deactivated biphenyl system. google.com |

| Sulfonation | 2-Nitrobiphenyl, H₂SO₄ | 2-Nitrobiphenyl-4'-sulfonic acid | Sulfonation occurs on the non-nitrated ring. rsc.org |

| Photosulfonamidation | Nitrobenzene derivative, Alkyl thiol, light | N-phenylsulfonamide | Alternative pathway to sulfonated compounds. tandfonline.com |

Acylation and Alkylation Reactions

Friedel-Crafts acylation and alkylation are fundamental reactions for attaching acyl and alkyl groups to aromatic rings. byjus.com However, their application to this compound is severely limited.

These reactions proceed via electrophilic aromatic substitution, which requires an electron-rich aromatic ring to attack the electrophile (an acylium ion or a carbocation). libretexts.orglibretexts.org The presence of a strongly electron-withdrawing group, such as the nitro group (-NO₂) in this compound, deactivates the aromatic ring. libretexts.orgjove.com This deactivation reduces the nucleophilicity of the ring to a point where it is no longer reactive enough to participate in Friedel-Crafts reactions under standard conditions. stackexchange.comjove.com

Aromatic compounds that are less reactive than monohalobenzenes are generally considered unreactive towards Friedel-Crafts conditions. byjus.com Since the nitro group is a much stronger deactivator than a halogen, both rings of this compound are expected to be inert to both Friedel-Crafts alkylation and acylation. This limitation is a general principle in electrophilic aromatic substitution chemistry. libretexts.org

| Reaction Type | Reagent Type | Catalyst | Viability on this compound | Reason |

| Friedel-Crafts Alkylation | Alkyl Halide | Lewis Acid (e.g., AlCl₃) | No | The nitro group strongly deactivates the aromatic ring, preventing electrophilic attack. byjus.comlibretexts.org |

| Friedel-Crafts Acylation | Acyl Halide or Anhydride | Lewis Acid (e.g., AlCl₃) | No | The nitro group strongly deactivates the aromatic ring, preventing electrophilic attack. jove.com |

Derivatization to More Complex Polycyclic or Heterocyclic Structures

A key reaction of 2-nitrobiphenyl derivatives, including this compound, is their reductive cyclization to form carbazoles. Carbazoles are a significant class of polycyclic aromatic compounds with applications in materials science and pharmaceuticals. scribd.com

This transformation, often referred to as the Cadogan reaction, involves the deoxygenation of the nitro group, typically using a trivalent phosphorus reagent like triphenylphosphine or triethyl phosphite. nih.govacs.orgresearchgate.net The reaction proceeds through the formation of a nitrene or a related nitrenoid intermediate, which then undergoes an intramolecular electrophilic attack on the adjacent phenyl ring to form the new five-membered pyrrole (B145914) ring of the carbazole system. nih.gov

The reaction conditions are generally straightforward and can tolerate a variety of functional groups on the biphenyl skeleton. nih.govresearchgate.net Studies have shown a temperature dependence, with higher-boiling solvents often providing better yields. nih.govacs.org

Reaction Scheme: Cadogan Reductive Cyclization 2-Nitrobiphenyl derivative → Carbazole derivative

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Nitrobiphenyl | Triphenylphosphine | 9H-Carbazole | Good to Excellent | nih.govacs.org |

| Substituted 2-Nitrobiphenyls | Palladium/Phenanthroline, Phenyl formate (CO surrogate) | Substituted 9H-Carbazoles | High yields | researchgate.netunimi.it |

| 5-Substituted 2-Nitrobiphenyls | Phosphacycloalkane catalyst, Phenylsilane | 5-Substituted Carbazoles | Good | nih.gov |

The presence of an electron-withdrawing substituent, such as the fluorine atom in this compound, has been shown to accelerate the transformation in certain catalytic systems. nih.gov This cyclization provides a direct route to fluorinated carbazoles, which are valuable building blocks in organic electronics and medicinal chemistry.

Stereochemical Aspects and Atropisomerism in Biphenyl Derivatives

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond. youtube.com In substituted biphenyls, the steric hindrance between bulky substituents at the ortho positions (2, 2', 6, and 6') can create a significant energy barrier to rotation, allowing for the isolation of stable, non-interconverting rotational isomers (atropisomers). chiralpedia.comlibretexts.org

For this compound, the presence of the nitro group at the 2-position is critical for atropisomerism. If the second phenyl ring is substituted at its 2'-position with a sufficiently bulky group (e.g., nitro, carboxyl, or even a halogen), the rotation around the C1-C1' bond will be restricted. youtube.comlibretexts.org

The stability of these atropisomers is determined by the height of the rotational energy barrier. A barrier of approximately 16 to 19 kcal/mol is generally required to prevent spontaneous racemization at room temperature. libretexts.org The size of the ortho substituents is the primary factor influencing this barrier. For example, comparing biphenyls with different ortho groups shows that larger substituents lead to more stable atropisomers. libretexts.org The fluorine atom is smaller than a nitro group, and compounds with fluorine at the ortho position tend to racemize more readily than those with a nitro group. libretexts.org

The conditions for chirality in substituted biphenyls are:

The molecule must not possess a plane of symmetry. This is met if the substitution patterns on both rings prevent such symmetry. chiralpedia.com

The energy barrier to rotation must be high enough to allow for the isolation of the individual enantiomers. chiralpedia.com

In the case of this compound derivatives, having different substituents at the 2- and 2'-positions (and 6- and 6'-positions) would result in a chiral axis, leading to enantiomeric atropisomers. chiralpedia.com The study of atropisomerism is significant as different atropisomers of a molecule can exhibit distinct biological activities and physical properties.

| Biphenyl Derivative Type | Key Substituents for Atropisomerism | Rotational Barrier | Stability of Atropisomers |

| 2,2'-Disubstituted | Bulky groups at 2 and 2' positions | High | Often stable and isolable at room temperature. numberanalytics.com |

| 2,2',6,6'-Tetrasubstituted | Bulky groups at all ortho positions | Very High | Highly stable. numberanalytics.com |

| 2-Nitro-2'-carboxy-biphenyl | -NO₂ and -COOH at ortho positions | Significant | Can be resolved, but may racemize on heating. libretexts.org |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy.slideshare.net

UV-Vis spectroscopy is a key analytical method used to study the electronic transitions within a molecule. slideshare.net For fluorinated biphenyl compounds, this technique helps in understanding their conjugation patterns. acs.org

Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of this compound is characterized by absorption bands in the UV region, which arise from π → π* and n → π* electronic transitions. slideshare.net The biphenyl moiety, along with the nitro group, constitutes the principal chromophore. The presence of the fluorine atom acts as an auxochrome, which can modify the absorption characteristics. In similar structures like 3,4-difluoro-3′-nitro-1,1′-biphenyl, a maximum absorption has been observed at 287.3 nm, indicating a continuous pattern of conjugation. acs.org The nitro group, being an electron-withdrawing group, and the phenyl rings form a conjugated π-electronic system. acs.org This extended conjugation is responsible for the characteristic UV-Vis absorption. The electronic transitions are sensitive to the solvent environment and the substitution pattern on the biphenyl rings. acs.org

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathway Elucidation.iaea.org

Mass spectrometry is an essential tool for determining the precise molecular weight and elucidating the structure of compounds through fragmentation analysis. iaea.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous determination of the elemental composition of a molecule. orgsyn.org For this compound (C12H8FNO2), the expected exact mass is 217.0539 g/mol . bldpharm.comhoffmanchemicals.com HRMS analysis of related nitrobiphenyl compounds has demonstrated the ability to confirm calculated molecular formulas with high precision. orgsyn.org This technique is crucial for distinguishing between compounds with similar nominal masses but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Analysis.acs.org

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. acs.org

Determination of Crystal System, Space Group, and Unit Cell Parameters.scirp.org

While specific crystallographic data for this compound is not found in the search results, analysis of closely related fluorinated biphenyl compounds provides insight into expected structural features. For instance, the crystal structures of 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl and 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone have been determined. nih.gov Both compounds were found to crystallize in the monoclinic system with a P21/c space group. nih.gov It is common for substituted biphenyls to crystallize in monoclinic or triclinic systems. rsc.org The unit cell parameters for such compounds are influenced by the nature and position of the substituents, which affect the crystal packing. The dihedral angle between the two phenyl rings is a critical parameter in biphenyl structures and is typically non-zero due to steric hindrance. scirp.org

Table of Spectroscopic and Crystallographic Data for Related Compounds:

| Compound Name | UV-Vis λmax (nm) | Crystal System | Space Group |

| 3,4-difluoro-3′-nitro-1,1′-biphenyl acs.org | 287.3 | Not specified | Not specified |

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl nih.gov | 256.4 | Monoclinic | P21/c |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone acs.orgnih.gov | 275.7 | Monoclinic | P21/c |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles (e.g., Inter-ring Dihedral Angle)

The molecular structure of this compound is characterized by a twisted conformation between its two phenyl rings. This twisting is a common feature in biphenyl derivatives and significantly influences their electronic properties. The dihedral angle between the two benzene rings is a critical parameter defining this conformation. In a related compound, 4,4'-Dibromo-2-nitrobiphenyl, this inter-ring dihedral angle is 55.34 (14)°. researchgate.net For other substituted biphenyls, this angle can vary, for instance, in 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde, the dihedral angle between the fluoro-phenyl moiety and the biphenyl moiety is 21.51 (7)°. scirp.org

The bond connecting the two phenyl rings (C-C) in similar biphenyl structures is typically around 1.483 (5) Å, which is consistent with a standard Csp2—Csp2 single bond. researchgate.net The bond angles within the phenyl rings generally adhere to the expected values for sp2 hybridized carbon atoms, although minor distortions can occur due to steric hindrance from the substituents. For example, in 2-substituted biphenyls, the bond angle C3—C4—C5 is often less than 120°, while the C3—C4—C10 angle is greater than 120°. researchgate.net

The nitro group is also twisted relative to the plane of the benzene ring to which it is attached. In 4,4'-Dibromo-2-nitrobiphenyl, the dihedral angle between the nitro group and its parent benzene ring is 26.76 (20)°. researchgate.net This rotation is a result of steric repulsion between the nitro group and the adjacent phenyl ring.

Table 1: Selected Bond Distances and Angles for a Representative Biphenyl Derivative (4,4'-Dibromo-2-nitrobiphenyl)

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C(sp2)-C(sp2) (inter-ring) | 1.483 (5) |

| **Bond Angles (°) ** | |

| C3—C4—C5 | < 120 |

| C3—C4—C10 | > 120 |

| Dihedral Angles (°) | |

| Inter-ring Dihedral Angle | 55.34 (14) |

| Nitro Group to Benzene Ring | 26.76 (20) |

Data derived from a similar compound, 4,4'-Dibromo-2-nitrobiphenyl, as a reference for typical values in substituted biphenyls. researchgate.net

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound is stabilized by a network of weak intermolecular interactions. While the molecule itself does not possess strong hydrogen bond donors, C-H···O and C-H···F interactions are anticipated to play a significant role in the crystal lattice. In a similar structure, 4,4'-Dibromo-2-nitrobiphenyl, the crystal structure is stabilized by intermolecular C—H···Br and C—H···O interactions, which form chains propagating along the c-axis. researchgate.net

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound and Related Compounds

| Interaction Type | Description |

| C-H···O Hydrogen Bonding | Occurs between a hydrogen atom on a phenyl ring and an oxygen atom of the nitro group on an adjacent molecule. |

| C-H···F Hydrogen Bonding | Involves a hydrogen atom on a phenyl ring and the fluorine atom of a neighboring molecule. scirp.orgscirp.org |

| π-π Stacking | The aromatic rings of adjacent molecules can stack on top of each other, often in an offset fashion, to maximize attractive forces. acs.org |

| Halogen Bonding | The electrophilic region on the fluorine atom may interact with a nucleophilic region on a neighboring molecule. |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules. For various substituted biphenyl and other aromatic compounds, Hirshfeld surface analysis has been instrumental in elucidating the nature and relative importance of different intermolecular interactions. scirp.orgnih.gov

The analysis generates a three-dimensional surface around the molecule, colored according to the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Table 3: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution |

| H···H | Typically a major contributor to the overall surface area due to the abundance of hydrogen atoms. |

| C···H / H···C | Significant contribution arising from the interactions between the carbon atoms of the phenyl rings and hydrogen atoms. |

| O···H / H···O | Represents the C-H···O hydrogen bonds, appearing as distinct "wings" in the fingerprint plot. |

| F···H / H···F | Corresponds to the C-H···F hydrogen bonds, indicating the role of the fluorine substituent in crystal packing. |

Computational and Theoretical Investigations on 5 Fluoro 2 Nitro 1,1 Biphenyl

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. acs.org For 5-Fluoro-2-nitro-1,1'-biphenyl, DFT calculations, likely using a functional like B3LYP combined with a basis set such as 6-311+G*, would form the foundation of any theoretical study. epa.gov

Geometry Optimization and Conformational Analysis

A critical first step in computational analysis is to determine the most stable three-dimensional structure of the molecule.

Geometry Optimization: This process calculates the lowest energy arrangement of the atoms in the molecule, predicting bond lengths, bond angles, and dihedral (torsion) angles. For this compound, key parameters would be the C-C bond length between the two phenyl rings and the dihedral angle between them. This angle defines the twist of the biphenyl (B1667301) system and is crucial for understanding the extent of electronic conjugation. The presence of the bulky nitro group at the ortho position (C2) would likely induce a significant twist between the phenyl rings to minimize steric hindrance. acs.org

Conformational Analysis: Molecules can exist in different spatial arrangements called conformers. A conformational analysis for this biphenyl would involve rotating the bond connecting the two rings to map the potential energy surface. This would identify the global minimum energy conformer (the most stable shape) and any local minima, providing insight into the molecule's flexibility.

While specific data for this compound is not available, studies on similar molecules like 3,4-difluoro-3′-nitro-1,1′-biphenyl have been performed, showing how DFT is used to obtain these structural parameters. epa.gov A hypothetical data table for the optimized geometry of this compound would look like this:

| Parameter | Predicted Value |

| C1-C1' Bond Length | Data not available |

| C-F Bond Length | Data not available |

| C-N Bond Length | Data not available |

| N-O Bond Lengths | Data not available |

| Phenyl Ring Dihedral Angle | Data not available |

| Nitro Group Twist Angle | Data not available |

Electronic Structure Analysis

Once the optimized geometry is obtained, DFT is used to analyze the distribution and energy of the electrons within the molecule.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as an electron donor. In this compound, the HOMO would likely be distributed across the π-system of the phenyl rings.

LUMO: The innermost empty orbital, which acts as an electron acceptor. The strong electron-withdrawing nature of the nitro group suggests the LUMO would be localized primarily on the nitro-substituted phenyl ring.

A data table summarizing the FMO properties would be structured as follows:

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules.

Electrophilic and Nucleophilic Sites: The MESP map visually identifies regions of positive and negative potential. For this compound, deep red areas (negative potential), indicating electron-rich regions suitable for electrophilic attack, would be expected around the oxygen atoms of the nitro group and the fluorine atom. Deep blue areas (positive potential), indicating electron-poor regions susceptible to nucleophilic attack, would likely be found near the hydrogen atoms and potentially on the carbon atom attached to the nitro group. Understanding these sites is key to predicting intermolecular interactions like hydrogen bonding.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule, translating the complex wave function from DFT into a more intuitive Lewis-like structure of bonds and lone pairs.

Charge Distribution: NBO calculates the partial atomic charge on each atom, revealing the effects of electronegative groups. For this molecule, the analysis would quantify the negative charge accumulated on the fluorine, nitrogen, and oxygen atoms and the corresponding positive charge distributed elsewhere.

Hyperconjugation and Delocalization: NBO analysis can identify stabilizing interactions, such as the delocalization of electron density from lone-pair orbitals into empty anti-bonding orbitals. This would reveal the extent of π-conjugation across the biphenyl system and the electronic interactions between the substituents and the aromatic rings. acs.org

Atom in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density to define atoms and the bonds between them.

Bond Critical Points (BCPs): AIM identifies BCPs, which are points of minimum electron density between two bonded atoms. The properties of the electron density at these points (e.g., its magnitude and the Laplacian) are used to characterize the nature of the chemical bond—whether it is a shared (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction.

Bond Path Analysis: This analysis would confirm the connectivity of the atoms in this compound and could be used to identify weaker non-covalent interactions, such as intramolecular hydrogen bonds, which might influence the molecule's preferred conformation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. acs.org For a molecule like this compound, calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311+G*, which has been shown to be effective for similar fluorinated biphenyl compounds. acs.org

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For a related compound, 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP), DFT calculations have been used to correlate with experimental data. acs.org For this compound, similar calculations would predict the chemical shifts for each unique proton and carbon atom, taking into account the electronic environment created by the fluoro and nitro substituents. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such predictions. prensipjournals.com Comparing calculated shifts with experimental data helps validate the computed molecular conformers.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which correspond to specific bond stretches, bends, and torsions. prensipjournals.com For the target molecule, key predicted vibrations would include the C-F stretch, the symmetric and asymmetric stretches of the NO₂ group, and various aromatic C-H and C=C vibrations. acs.orgprensipjournals.com For example, in a similar nitro-biphenyl compound, the NO₂ symmetric stretching vibration was identified experimentally and computationally around 1350 cm⁻¹. acs.org

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. unipr.it These calculations can determine the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π→π* or n→π* transitions associated with the aromatic rings and the nitro group. mun.ca For a molecule with a conjugated π-system like this compound, these calculations can elucidate the contributions of different parts of the molecule to the electronic absorption spectrum. acs.org

Table 1: Predicted Spectroscopic Parameters for this compound (Illustrative) Note: These are illustrative values based on typical ranges for similar compounds. Actual computational results would be required for precise data.

| Parameter | Predicted Value/Range | Computational Method |

|---|---|---|

| ¹³C NMR (C-F) | 148 - 152 ppm | DFT/GIAO acs.org |

| ¹³C NMR (C-NO₂) | 148 - 150 ppm | DFT/GIAO acs.org |

| IR Freq. (NO₂ stretch) | 1340 - 1360 cm⁻¹ | DFT/B3LYP acs.org |

| IR Freq. (C-F stretch) | 1260 - 1280 cm⁻¹ | DFT/B3LYP acs.org |

| UV-Vis (λmax) | 260 - 310 nm | TD-DFT acs.org |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While DFT calculations typically focus on static, energy-minimized structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.comfu-berlin.de MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes its conformation at finite temperatures. fu-berlin.de

For this compound, a key conformational feature is the torsion or dihedral angle between the two phenyl rings. This angle is influenced by the steric hindrance of the nitro group at the 2-position and by electronic effects. MD simulations can explore the potential energy surface related to this rotation, showing the rotational barrier and the probability of finding the molecule in different conformations. Such simulations can reveal whether the molecule exists in a single preferred conformation or dynamically samples a range of dihedral angles. semanticscholar.org These studies are critical for understanding how the molecule's shape fluctuates, which can influence its interactions and properties. mdpi.com

Global Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global chemical reactivity descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net These descriptors, based on conceptual DFT, help to understand the relationship between a molecule's structure and its global chemical reactivity. researchgate.netresearchgate.net The energies of the HOMO and LUMO are typically calculated using DFT methods. acs.org

Key descriptors include:

Ionization Potential (IP) and Electron Affinity (EA): Approximated using Koopmans' theorem as IP ≈ -E(HOMO) and EA ≈ -E(LUMO). researchgate.netresearchgate.net

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (IP - EA) / 2. A large HOMO-LUMO gap implies high hardness and lower reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher tendency to undergo chemical reactions. researchgate.net

Electronegativity (χ): The ability to attract electrons, calculated as χ = (IP + EA) / 2. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). researchgate.net

For this compound, the electron-withdrawing nitro and fluoro groups are expected to lower both the HOMO and LUMO energies, influencing its reactivity profile.

Table 2: Global Chemical Reactivity Descriptors (Conceptual) Note: The values are calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | η = (E(LUMO) - E(HOMO)) / 2 | Resistance to deformation of electron cloud researchgate.net |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, measure of reactivity researchgate.net |

| Electronegativity (χ) | χ = - (E(HOMO) + E(LUMO)) / 2 | Electron attracting power researchgate.net |

| Electrophilicity Index (ω) | ω = (E(HOMO) + E(LUMO))² / (4 * (E(LUMO) - E(HOMO))) | Propensity to accept electrons researchgate.net |

QSAR and QSPR Studies for Structure-Reactivity/Property Relationships (without biological/physical property content)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their activity or properties, respectively. europa.eumdpi.com These models are built by finding a mathematical relationship between calculated molecular descriptors and an observed outcome. nih.gov

For this compound and related compounds, a QSAR/QSPR study focused on structure-reactivity would involve:

Generating a Dataset: A series of related biphenyl compounds with known reactivity data would be assembled.

Calculating Descriptors: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include constitutional, topological, geometric, and quantum-chemical descriptors (like the reactivity indices from section 5.3). nih.gov

Model Development: Statistical methods, such as multiple linear regression, are used to build a model that links a subset of the most relevant descriptors to the observed reactivity. europa.eu

Validation: The predictive power of the resulting QSAR/QSPR model is rigorously tested to ensure its reliability. open.ac.uk

Such a model could predict the chemical reactivity of new, unsynthesized biphenyl derivatives based solely on their structure. The descriptors included in the final model would provide insight into the key structural features that govern the reactivity of this class of compounds. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-difluoro-3′-nitro-1,1′-biphenyl |

Utility of 5 Fluoro 2 Nitro 1,1 Biphenyl As a Key Synthetic Intermediate

Precursor in the Synthesis of Functionalized Biphenyls and Polyphenylene Derivatives

5-Fluoro-2-nitro-1,1'-biphenyl is a valuable starting material for the synthesis of a diverse range of functionalized biphenyl (B1667301) and polyphenylene derivatives. The presence of the nitro and fluoro groups allows for selective chemical transformations, enabling the introduction of various functional groups and the extension of the aromatic system.

A significant application lies in its use in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds and is extensively used to synthesize biaryl compounds. rsc.orgacs.org For instance, this compound can be further functionalized through Suzuki-Miyaura coupling to create more complex biphenyl structures. rsc.org The fluorinated biphenyl motif is of particular interest in materials science for applications in liquid crystal displays, organic light-emitting diodes (OLEDs), and organic semiconductors due to the unique properties conferred by the fluorine atom, such as enhanced stability and electron-withdrawing nature. rsc.orgacs.org

The nitro group in this compound can be readily reduced to an amino group, which then serves as a handle for further derivatization. This transformation opens up pathways to a variety of amino-biphenyl compounds, which are themselves important intermediates in pharmaceutical and materials chemistry. rsc.org For example, the resulting 5-fluoro-[1,1'-biphenyl]-2-amine is a key intermediate for the synthesis of biologically active compounds. epa.gov

Furthermore, the strategic placement of the fluoro and nitro groups can direct subsequent reactions to specific positions on the biphenyl core, allowing for the regioselective synthesis of polysubstituted biphenyls. This control is crucial for creating molecules with precisely defined structures and properties.

The following table summarizes the key transformations and resulting product classes starting from this compound:

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product Class |

| This compound | Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acids | Functionalized Biphenyls, Polyphenylenes |

| This compound | Nitro Group Reduction | Reducing agents (e.g., Fe/HCl) | 5-Fluoro-[1,1'-biphenyl]-2-amine derivatives |

| This compound | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines) | Derivatized Biphenyls |

Building Block for Nitrogen-Containing Heterocycles

The structural features of this compound make it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The nitro group, upon reduction to an amine, can participate in cyclization reactions to form fused ring systems.

One important application is in the synthesis of carbazoles. The intramolecular cyclization of 2-aminobiphenyl (B1664054) derivatives, which can be derived from this compound, is a common strategy for constructing the carbazole (B46965) skeleton. This reaction can be promoted by various methods, including palladium-catalyzed C-H activation.

Another significant use is in the preparation of benzo[c]cinnolines. The synthesis of these compounds can be achieved from 2,2'-dinitrobiphenyls through a reductive cyclization process. While not a direct precursor, this compound can be envisioned as a starting point for the synthesis of unsymmetrically substituted dinitrobiphenyls, which can then be converted to the corresponding benzo[c]cinnolines. researchgate.net

The general strategy involves the reduction of the nitro group to an amino group, followed by a cyclization reaction that forms a new heterocyclic ring fused to one of the phenyl rings of the biphenyl core. The fluorine atom can modulate the reactivity of the aromatic ring and can be retained in the final product or replaced in subsequent steps.

Role in the Elaboration of Complex Organic Molecules (e.g., ligands, specialized materials components)

This compound plays a crucial role as an intermediate in the synthesis of complex organic molecules with specialized functions, such as ligands for catalysis and components for advanced materials. rsc.orgacs.org

The biphenyl scaffold is a common feature in many phosphine (B1218219) ligands used in transition metal catalysis. The ability to introduce functional groups at specific positions on the biphenyl rings, facilitated by starting materials like this compound, is essential for tuning the steric and electronic properties of these ligands. rsc.org For example, N-biphenyl pyrrolidine (B122466) derivatives, which can be synthesized from precursors like 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl, are employed as ligands in palladium-catalyzed amination reactions. rsc.org

In the field of materials science, the incorporation of the fluorinated biphenyl motif derived from this compound is a strategy for developing materials with tailored properties. rsc.orgacs.org Fluorinated biphenyls are utilized in the creation of liquid crystals, organic semiconductors, and polymers with intrinsic microporosity (PIMs). rsc.org The strong electron-withdrawing nature of the fluorine atom can influence the electronic properties and intermolecular interactions of the final material. rsc.orgacs.org For instance, the synthesis of novel fluorinated biphenyl compounds via Suzuki-Miyaura coupling has been explored for their potential use in organic solar cells. acs.org

Strategic Intermediate in Multi-Step Synthesis Pathways

The utility of this compound is often realized in the context of multi-step synthetic sequences where it serves as a strategic intermediate. Its functional groups provide the necessary handles for a series of transformations that ultimately lead to a complex target molecule.

An example of its strategic importance can be seen in the synthesis of pharmaceutical ingredients and other biologically active compounds. The biphenyl moiety is a common structural motif in many drugs. The synthesis of these molecules often requires the careful and controlled assembly of a substituted biphenyl core, a process where this compound can serve as a key building block.

The sequence of reactions often involves initial modifications of the nitro and fluoro groups, followed by further elaborations of the biphenyl skeleton. The ability to perform these transformations in a predictable and high-yielding manner is a testament to the versatility of this intermediate. For example, the synthesis of the fungicide Fluxapyroxad involves the key intermediate 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, which highlights the importance of functionalized aminobiphenyls derived from nitrobiphenyl precursors. sci-hub.se

The following table outlines a hypothetical multi-step synthesis where this compound could be a key intermediate:

| Step | Reaction | Purpose |

| 1 | Suzuki-Miyaura Coupling | Introduction of a new substituent on one of the phenyl rings. |

| 2 | Nitro Group Reduction | Conversion of the nitro group to an amine for further functionalization. |

| 3 | Amide Coupling | Formation of an amide bond, a common linkage in bioactive molecules. |

| 4 | Cyclization | Construction of a heterocyclic ring system. |

This stepwise approach, enabled by the reactivity of this compound, allows for the systematic construction of complex molecular architectures.

Environmental Transformation and Degradation Studies of Fluorinated Nitroaromatic Compounds

Photochemical and Biotic Degradation Pathways of Analogous Compounds

The persistence of fluorinated nitroaromatic compounds in the environment is significantly influenced by their susceptibility to photochemical and microbial degradation. The strong electron-withdrawing nature of the nitro group and the stability of the carbon-fluorine bond often make these compounds recalcitrant to degradation. nih.govnih.govnih.gov

Photochemical Degradation:

Sunlight can initiate the degradation of aromatic compounds in the environment. For nitroaromatic hydrocarbons, photochemical conversion is a potential degradation pathway, especially for compounds adsorbed on particulate matter in the atmosphere. researchgate.net The presence of substances like dissolved organic matter (DOM) and nitrate (B79036) in surface waters can influence photodegradation rates, sometimes stimulating the process through the generation of reactive oxygen species. nih.gov For fluorinated pharmaceuticals, photolysis has been observed to lead to the formation of persistent fluorinated byproducts or the mineralization to fluoride (B91410), depending on the stability of the fluorine-containing functional group.

Biotic Degradation:

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, often using them as sources of carbon, nitrogen, and energy. nih.govdtic.mil The degradation pathways are broadly categorized into aerobic and anaerobic processes.

Aerobic Degradation: Under aerobic conditions, bacteria can employ several enzymatic strategies to degrade nitroaromatics. annualreviews.org

Monooxygenase and Dioxygenase Attack: These enzymes can initiate the degradation process by adding one or two hydroxyl groups to the aromatic ring, respectively. annualreviews.orgnih.gov This can lead to the elimination of the nitro group as nitrite. dtic.milnih.gov For instance, the degradation of p-nitrophenol can proceed through hydroquinone (B1673460) or hydroxyquinol pathways. frontiersin.org

Reduction of the Nitro Group: Some aerobic bacteria can initially reduce the nitro group to a hydroxylamine (B1172632), which then undergoes enzymatic rearrangement to a hydroxylated compound, priming the molecule for ring cleavage. annualreviews.orgnih.gov

Anaerobic Degradation: In the absence of oxygen, the primary transformation of nitroaromatic compounds is the reduction of the nitro group. annualreviews.org

Nitroreduction: Anaerobic bacteria, such as those from the genera Desulfovibrio and Clostridium, can reduce the nitro group through nitroso and hydroxylamino intermediates to the corresponding amine. annualreviews.orgnih.gov

Fungal Degradation: Fungi, like Phanerochaete chrysosporium, have demonstrated the ability to mineralize various nitroaromatic compounds, including 2,4-dinitrotoluene (B133949) and 2,4,6-trinitrotoluene. annualreviews.orgnih.gov

The presence of a fluorine substituent can impact these degradation pathways. While some microorganisms can degrade fluorinated aromatic compounds, the carbon-fluorine bond is generally stable and can render the compound more resistant to microbial attack compared to its non-fluorinated counterparts. nih.gov However, some denitrifying bacteria have been shown to mineralize fluorobenzoates. researchgate.net

| Degradation Pathway | Key Enzymes/Processes | Typical Reactants (Analogs) | Potential Transformation Products |

| Aerobic Bacterial Degradation | Monooxygenases, Dioxygenases | Nitrophenols, Nitrotoluenes | Catechols, Protocatechuates, Nitrite |

| Nitroreductases | Nitrobenzenes, Nitrotoluenes | Hydroxylaminobenzenes, Aminobenzenes | |

| Anaerobic Bacterial Degradation | Nitroreductases | Dinitrotoluenes, Trinitrotoluene | Aminodinitrotoluenes, Diaminonitrotoluenes |

| Fungal Degradation | Ligninolytic Enzymes (e.g., Peroxidases) | Dinitrotoluenes, Trinitrotoluene | Mineralization to CO2, Water, and Biomass |

| Photochemical Degradation | Direct Photolysis, Indirect Photolysis (sensitized by DOM, nitrate) | Nitroaromatic Hydrocarbons, Fluorinated Pharmaceuticals | Hydroxylated derivatives, Fluoride, Persistent byproducts |

Chemical Transformation in Abiotic Environmental Compartments

In addition to biological and photochemical processes, fluorinated nitroaromatic compounds can undergo chemical transformations in abiotic environmental compartments such as water and soil. These transformations are primarily driven by hydrolysis and reduction reactions.

Hydrolysis: